molecular formula C20H20N2O3S B305242 N-(3,5-dimethyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide

N-(3,5-dimethyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide

Cat. No. B305242
M. Wt: 368.5 g/mol
InChI Key: YFASWHJGKQWALA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-dimethyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide, also known as DMTB, is a compound that has attracted the attention of many researchers due to its potential applications in scientific research.

Mechanism of Action

The mechanism of action of N-(3,5-dimethyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide is not fully understood, but it is believed to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Specifically, N-(3,5-dimethyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide has been shown to inhibit the activity of topoisomerase IIα, an enzyme that is essential for DNA replication and cell division. By inhibiting the activity of this enzyme, N-(3,5-dimethyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide is able to prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
N-(3,5-dimethyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide has been found to have several biochemical and physiological effects, including the inhibition of cancer cell growth, anti-inflammatory and antioxidant properties, and the ability to induce apoptosis (programmed cell death) in cancer cells. Additionally, N-(3,5-dimethyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide has also been found to have a low toxicity profile, making it a safe candidate for further research and development.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3,5-dimethyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide in lab experiments is its ability to inhibit the growth of cancer cells, making it a useful tool for studying the mechanisms of cancer cell growth and proliferation. Additionally, N-(3,5-dimethyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide has a low toxicity profile, which makes it a safe candidate for use in lab experiments. However, one limitation of using N-(3,5-dimethyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental conditions.

Future Directions

There are several potential future directions for research on N-(3,5-dimethyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide, including:
1. Further investigation of the mechanism of action of N-(3,5-dimethyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide in cancer cells
2. Development of more efficient synthesis methods for N-(3,5-dimethyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide
3. Investigation of the potential applications of N-(3,5-dimethyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide in the treatment of other diseases, such as inflammatory and oxidative stress-related diseases
4. Investigation of the potential synergistic effects of N-(3,5-dimethyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide with other anticancer drugs
5. Development of N-(3,5-dimethyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide-based drug delivery systems for targeted cancer therapy.
Conclusion
In conclusion, N-(3,5-dimethyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide is a compound that has potential applications in scientific research, particularly in the field of cancer research. Its ability to inhibit the growth of cancer cells, anti-inflammatory and antioxidant properties, and low toxicity profile make it a promising candidate for further research and development. Future research on N-(3,5-dimethyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide could lead to the development of new and more effective treatments for cancer and other diseases.

Synthesis Methods

N-(3,5-dimethyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide can be synthesized through a simple and efficient method that involves the reaction of 3,4-dimethoxybenzaldehyde with 3,5-dimethyl-4-phenylthiazol-2-amine in the presence of acetic acid and glacial acetic acid. The resulting product is then purified through recrystallization to obtain pure N-(3,5-dimethyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide.

Scientific Research Applications

N-(3,5-dimethyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide has been found to have potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of anticancer drugs. Additionally, N-(3,5-dimethyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide has also been found to have anti-inflammatory and antioxidant properties, which could be useful in the treatment of various inflammatory and oxidative stress-related diseases.

properties

Product Name

N-(3,5-dimethyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide

Molecular Formula

C20H20N2O3S

Molecular Weight

368.5 g/mol

IUPAC Name

N-(3,5-dimethyl-4-phenyl-1,3-thiazol-2-ylidene)-3,4-dimethoxybenzamide

InChI

InChI=1S/C20H20N2O3S/c1-13-18(14-8-6-5-7-9-14)22(2)20(26-13)21-19(23)15-10-11-16(24-3)17(12-15)25-4/h5-12H,1-4H3

InChI Key

YFASWHJGKQWALA-UHFFFAOYSA-N

SMILES

CC1=C(N(C(=NC(=O)C2=CC(=C(C=C2)OC)OC)S1)C)C3=CC=CC=C3

Canonical SMILES

CC1=C(N(C(=NC(=O)C2=CC(=C(C=C2)OC)OC)S1)C)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.